molecular formula C13H14ClN3O3 B3006486 ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 860786-50-1

ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

Cat. No. B3006486
CAS RN: 860786-50-1
M. Wt: 295.72
InChI Key: OTIIVRBLGKHPQX-UHFFFAOYSA-N
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Description

The compound ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a compound with hypolipidemic activity, involves the creation of 2-aryl and 2-alkyl derivatives of 5-furyl-4-oxazoleacetic acid. These compounds were synthesized and evaluated for their biological activity in Sprague-Dawley rats, with one compound showing significant activity in reducing serum cholesterol and triglyceride levels . Another study focused on the reaction of ethyl acetoacetate with 3,4-diamino-5-oxo-4,5-dihydro-1,2,4-triazines, leading to the formation of various bicyclic products through competitive cyclization .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and intermolecular hydrogen bonds that stabilize the structure . Similarly, vibrational spectroscopic methods such as FT-IR and FT-Raman, along with quantum mechanical studies, have been used to investigate the properties of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, providing insights into the optimized molecular geometry and vibrational wavenumbers .

Chemical Reactions Analysis

The chemical reactivity and selectivity of triazole derivatives can be studied through various reactions. For instance, the reaction of ethyl acetoacetate with diamino-1,2,4-triazines results in the formation of different bicyclic compounds, indicating the potential for diverse chemical transformations . The impurity profile of a related compound, a glycoprotein IIb/IIIa antagonist, was determined using liquid chromatography-mass spectrometry, which is crucial for understanding the byproducts occurring during synthesis and scale-up .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be deduced from their molecular structure and synthesis. The study of vibrational spectroscopy and quantum mechanical methods provides information on the molecular electrostatic potential, HOMO-LUMO energies, and thermodynamic properties at different temperatures, which are indicative of the compound's stability and reactivity . The crystal structure analysis reveals the density and intermolecular interactions, which are important for understanding the compound's solid-state properties .

Scientific Research Applications

1. Structural and Spectroscopic Studies

Ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate and related compounds have been the subject of structural and spectroscopic studies. X-ray diffraction techniques along with IR, 1H NMR, and 13C NMR have been used to characterize these compounds. These studies are significant for understanding the molecular framework and hydrogen bonding characteristics of such compounds (Şahin et al., 2014).

2. Synthesis of Biheterocyclic Compounds

This compound has been used as a precursor for synthesizing various biheterocyclic compounds. These compounds, featuring 1,2,4-triazole and 1,3,4-thiadiazole moieties, demonstrate notable antimicrobial activities. The synthesis process and antimicrobial efficacy of these derivatives are a significant area of research (Demirbaş et al., 2010).

3. Biological Activities of Hybrid Molecules

Hybrid molecules containing azole moieties, derived from compounds similar to this compound, have been synthesized and their biological activities investigated. These studies focus on antimicrobial, antilipase, and antiurease activities, offering insights into the potential pharmaceutical applications of these compounds (Ceylan et al., 2014).

4. Development of Antimicrobial Agents

Research has been conducted on the synthesis and characterization of new compounds with potential as antimicrobial agents. Compounds related to this compound have been explored for their antibacterial and antifungal properties, contributing to the development of new antimicrobial treatments (Desai et al., 2007).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. For example, if the compound were a drug, its mechanism of action might involve binding to a specific protein or enzyme .

Safety and Hazards

The safety and hazards of a compound would depend on its reactivity and biological activity. For example, it might be toxic if ingested, or it might be a skin or eye irritant .

Future Directions

The future directions for research on a compound like this would depend on its potential applications. For example, if it showed promise as a drug, future research might involve testing its efficacy and safety in clinical trials .

properties

IUPAC Name

ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-3-20-12(18)8-16-13(19)17(9(2)15-16)11-6-4-5-10(14)7-11/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIIVRBLGKHPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324409
Record name ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

860786-50-1
Record name ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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